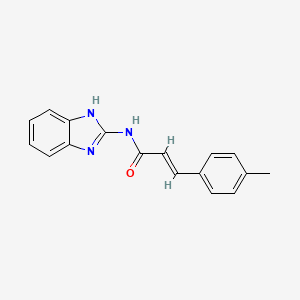
4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide, also known as compound X, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
The exact mechanism of action of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors, modulating their activity and leading to changes in neuronal signaling. This, in turn, can affect various physiological and behavioral processes, including mood, cognition, and perception.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in animal models. For example, it has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. It has also been shown to modulate the activity of certain ion channels, leading to changes in neuronal excitability and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X in lab experiments is its high potency and selectivity for various neurotransmitter receptors. This allows for precise modulation of neuronal activity, which is essential for studying the underlying mechanisms of various neuropsychiatric disorders. However, one of the limitations of using this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X. One of the main areas of interest is the development of novel drugs based on this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide for the treatment of various neuropsychiatric disorders. Another area of interest is the elucidation of the exact mechanism of action of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X, which could lead to a better understanding of the underlying mechanisms of these disorders. Additionally, further studies are needed to explore the potential side effects and toxicity of this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide, which are essential for its clinical development.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylphenylamine with ethyl chloroformate to give the corresponding carbamate intermediate. This intermediate is then reacted with N-phenylpiperazine in the presence of a suitable base to yield the final product, 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X. The overall yield of this process is around 50%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit potent binding affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This property makes it a promising candidate for the development of novel drugs for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROUDTGRAQVWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
hydrazone](/img/structure/B5881073.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)
